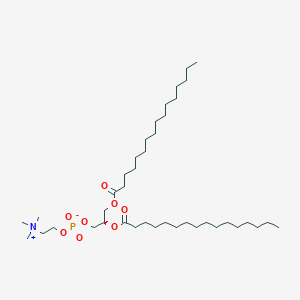

2,3-ジパルミトイル-sn-グリセロ-1-ホスホコリン

説明

[(2S)-2,3-di(hexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate, also known as 2,3-Dipalmitoyl-sn-glycero-1-phosphocholine, is a synthetic compound with the molecular formula C40H80NO8P . It has a molecular weight of 734.0 g/mol .

Molecular Structure Analysis

The compound has a complex structure that includes two palmitoyl (hexadecanoyloxy) groups attached to a glycerol backbone, which is further linked to a phosphate group and a trimethylammonium group . The InChI string and SMILES notation provide a textual representation of the compound’s structure .Physical and Chemical Properties Analysis

The compound has a molecular weight of 734.0 g/mol . Other physical and chemical properties like solubility, melting point, boiling point, etc., are not provided in the retrieved papers.科学的研究の応用

肺サーファクタント研究

DPPCは、肺サーファクタントの主要な成分であり、肺の表面張力を低下させ、呼気中の肺胞の崩壊を防ぎます 。呼吸器疾患の研究や、特に呼吸窮迫症候群に苦しむ早産児のためのサーファクタント置換療法の開発において不可欠です。

ドラッグデリバリーシステム

製薬業界では、DPPCはリポソームやその他の脂質ベースのドラッグデリバリービヒクルの製造に使用されています 。これらのシステムは薬物をカプセル化して安定性を高め、標的化されたデリバリーを可能にします。これは、特にがん治療に有効です。

ナノテクノロジー

DPPCは、人工膜、ミセル、リポソームを作成するための構成要素として、ナノテクノロジーにおいて役割を果たします 。これらの構造は、薬物送達から膜ダイナミクスと相互作用を研究するためのモデルシステムの作成まで、さまざまな用途に使用されています。

バイオメディカル研究

ホスファチジルコリンであるDPPCは、バイオメディカル研究において、脂質代謝と膜生物学の研究に使用されています 。これは、生体膜の挙動と細胞機能における脂質の役割を理解するためのモデル化合物として役立ちます。

化粧品製剤

DPPCは、化粧品製剤において、その柔軟剤および皮膚コンディショニング特性のために使用されています。 これは、安定した乳化剤を作成し、スキンケア製品のテクスチャを向上させるのに役立ちます .

食品業界

DPPCの食品業界における具体的な用途はあまり記録されていませんが、DPPCなどのホスファチジルコリンは、一般的に乳化剤として使用され、食品製品のテクスチャと保存期間を改善します。 食品添加物のカプセル化にも使用でき、送達と安定性を向上させることができます .

作用機序

Target of Action

2,3-Dipalmitoyl-sn-glycero-1-phosphocholine, also known as 1-Sn-Phosphatidylcholine,2,3-dipalmitoyl, primarily targets the lung surfactant system . The lung surfactant system is a complex mixture of lipids and proteins that reduces surface tension in the lungs, preventing lung collapse during exhalation .

Mode of Action

This compound interacts with its target by forming a monolayer at the air-liquid interface of the alveoli in the lungs . This monolayer reduces lung surface tension, thereby preventing the lungs from collapsing during exhalation .

Biochemical Pathways

It is known to play a crucial role in thepulmonary surfactant system , which is vital for proper lung function .

Pharmacokinetics

Given its role in the lung surfactant system, it is likely that it is primarily distributed in the lungs .

Result of Action

The primary result of the action of 2,3-Dipalmitoyl-sn-glycero-1-phosphocholine is the reduction of surface tension in the lungs , which prevents lung collapse during exhalation . This is crucial for maintaining proper lung function and facilitating gas exchange.

Action Environment

The action of 2,3-Dipalmitoyl-sn-glycero-1-phosphocholine is influenced by the environment within the lungs. Factors such as lung volume, surface area, and the presence of other components of the lung surfactant system can all impact the efficacy and stability of this compound .

生化学分析

Biochemical Properties

2,3-Dipalmitoyl-sn-glycero-1-phosphocholine interacts with various enzymes, proteins, and other biomolecules. It is a major constituent of lung surfactant, a monolayer that reduces lung surface tension and prevents lung collapse during exhalation . The compound is also used in the generation of micelles, liposomes, and other types of artificial membranes .

Cellular Effects

The effects of 2,3-Dipalmitoyl-sn-glycero-1-phosphocholine on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to promote the adhesion of nanoparticles to bio-membranes and transport in rat brain .

Molecular Mechanism

At the molecular level, 2,3-Dipalmitoyl-sn-glycero-1-phosphocholine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is involved in the CDP-choline pathway, also called Kennedy pathway, to form glycerophospocholine .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of 2,3-Dipalmitoyl-sn-glycero-1-phosphocholine can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

2,3-Dipalmitoyl-sn-glycero-1-phosphocholine is involved in various metabolic pathways. It interacts with enzymes or cofactors and can also affect metabolic flux or metabolite levels .

Transport and Distribution

2,3-Dipalmitoyl-sn-glycero-1-phosphocholine is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can also affect its localization or accumulation .

Subcellular Localization

It is known to be a major component of pulmonary surfactant, suggesting its presence in lung cells .

特性

IUPAC Name |

[(2S)-2,3-di(hexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KILNVBDSWZSGLL-LHEWISCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H80NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048703 | |

| Record name | (7S)-7-(Hexadecanoyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-3,5,9-trioxa-4-phosphapentacosan-1-aminium 4-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

734.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35418-55-4 | |

| Record name | (7S)-7-(Hexadecanoyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-3,5,9-trioxa-4-phosphapentacosan-1-aminium 4-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide](/img/structure/B1598261.png)